2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-6-3-2-5-14(16)10-11-20-18(23)13-22-19(24)9-8-15(21-22)17-7-4-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXNHKKVBZLDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, the pyridazinone core can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenethyl Side Chain: This step involves nucleophilic substitution reactions to attach the methoxyphenethyl group to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazinones and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridazinone-based acetamides with diverse pharmacological activities. Below is a detailed comparison with analogous compounds, focusing on structural variations, binding affinities, and biological activities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Replacement of pyridazinone with quinazoline-dione (ZINC08993868) introduces additional hydrogen-bond acceptors, enhancing acetylcholinesterase inhibition.
Substituent Effects :
- Furan vs. Aryl Groups : The furan-2-yl group in the target compound and CPX provides π-π stacking capability, whereas 4-fluorophenyl (CID-49671233) or 3-fluorophenyl (ZINC08993868) substituents enhance lipophilicity and target selectivity.
- Side Chain Variations : The 2-(2-methoxyphenyl)ethylamine moiety in the target compound may improve blood-brain barrier penetration compared to simpler alkyl chains (e.g., ZINC08993868).
Enzyme Inhibition: CID-49671233 and ZINC08993868 demonstrate kinase/acetylcholinesterase inhibition, while triazole-furan derivatives () show anti-inflammatory effects.
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O3
- Molecular Weight : 284.31 g/mol
- CAS Number : 1401572-55-1
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The pyridazine and furan moieties are known to influence the compound's affinity for specific receptors and enzymes. Notably, compounds with similar structures have been shown to act as agonists for formyl peptide receptors (FPRs), which are involved in inflammatory responses and immune regulation.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridazine and furan can exhibit significant anti-inflammatory effects. This activity is often mediated through the modulation of FPRs, which play a crucial role in the inflammatory response. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
2. Antimicrobial Properties
Compounds containing furan and pyridazine rings have demonstrated antimicrobial activities against various bacterial strains. The unique structural features of this compound may enhance its efficacy against pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
3. Cytotoxic Effects
Preliminary studies on similar compounds indicate potential cytotoxic effects against cancer cell lines. The presence of the furan ring is particularly noteworthy as it has been associated with increased cytotoxicity in various cancer models. Further investigation into dose-response relationships is necessary to establish the therapeutic window for this compound.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on FPR Agonism | The compound showed significant agonistic activity towards FPRs, suggesting potential applications in treating inflammatory diseases. |
| Antimicrobial Efficacy | Demonstrated effectiveness against multiple bacterial strains in vitro, supporting its use as a lead compound for antibiotic development. |
| Cytotoxicity Assessment | Exhibited dose-dependent cytotoxicity in cancer cell lines, indicating possible use in oncology. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the structural features that influence its activity:
| Structural Feature | Activity Influence |
|---|---|
| Furan Ring | Enhances cytotoxicity and antimicrobial properties |
| Pyridazine Moiety | Modulates receptor interactions, particularly with FPRs |
| Acetamide Group | Contributes to overall stability and solubility |
Q & A
Basic: How to optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
The synthesis typically involves sequential coupling of furan-2-ylmethylamine with a pyridazinone-acetic acid derivative under amide-forming conditions. Key optimization steps include:
- Temperature control : Maintain 0–5°C during amine activation (e.g., using HATU/DIPEA) to minimize side reactions .
- Solvent selection : Use anhydrous DMF or dichloromethane to enhance reaction efficiency .
- Purification : Employ gradient column chromatography (e.g., 5–15% methanol in CH₂Cl₂) followed by recrystallization from ethyl acetate/hexane to achieve >95% purity .
- Monitoring : Use TLC (silica gel, UV detection) and confirm final structure via H/C NMR and HRMS .
Basic: What spectroscopic and chromatographic methods are critical for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR: Verify aromatic protons (δ 6.5–8.5 ppm for furan/pyridazinone), methoxy singlet (δ ~3.8 ppm), and acetamide NH (δ ~8.2 ppm) .
- C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the pyridazinone ring .
- Mass Spectrometry (HRMS) : Ensure exact mass matches theoretical values (e.g., m/z 395.1352 for [M+H]⁺) .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect isomeric impurities .
Basic: How to design initial biological screening assays for antimicrobial or anti-inflammatory activity?
Answer:
- Antimicrobial assays :
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
- Anti-inflammatory assays :
- COX-2 inhibition : Use a fluorometric kit to measure IC₅₀ values .
- Cytokine modulation : Quantify TNF-α/IL-6 in LPS-stimulated macrophages via ELISA .
Advanced: What strategies are employed to investigate its mechanism of action in modulating inflammatory pathways?
Answer:
- Molecular docking : Simulate binding to COX-2 or NF-κB using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- Enzyme inhibition assays : Measure direct inhibition of purified COX-2 or MAPK enzymes via fluorogenic substrates .
- Transcriptomics : Perform RNA-seq on treated macrophages to identify downregulated pro-inflammatory genes (e.g., IL1B, PTGS2) .
Advanced: How to conduct SAR studies focusing on the methoxyphenyl and furan moieties?
Answer:
- Analog synthesis : Replace methoxy with hydroxy, chloro, or trifluoromethyl groups; modify furan with thiophene or pyrrole .
- Bioactivity profiling : Compare IC₅₀ values in COX-2 inhibition and antimicrobial assays to identify critical substituents .
- Computational modeling : Use DFT to calculate electronic effects (e.g., Hammett σ values) and correlate with activity trends .
Advanced: How to resolve contradictions in bioactivity data between structural analogs (e.g., halogen vs. methoxy substitutions)?
Answer:
- Comparative assays : Test all analogs under identical conditions (e.g., cell line, passage number) to minimize variability .
- X-ray crystallography : Resolve binding modes of analogs with target proteins (e.g., COX-2) to explain potency differences .
- Solubility assessment : Measure logP and aqueous solubility; low solubility in methoxy derivatives may artifactually reduce apparent activity .
Advanced: What in vitro models are appropriate for assessing pharmacokinetic properties?
Answer:
- Hepatic stability : Incubate with human liver microsomes (HLMs); quantify parent compound via LC-MS/MS over 60 minutes .
- Caco-2 permeability : Measure apparent permeability (Papp) to predict intestinal absorption; aim for Papp > 1 × 10⁻⁶ cm/s .
- Plasma protein binding : Use ultrafiltration to determine % bound to albumin/α-1-acid glycoprotein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
